![molecular formula C11H14ClN3 B12291236 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine: is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 7th position and an ethylpropyl group at the 5th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method involves the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Pyrazolo[1,5-a]pyrimidines, including 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine, have shown promising anticancer properties. Research indicates that derivatives of this compound can act as selective inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibitory activity against PI3Kδ and CDK9, both of which are crucial targets in cancer therapy. In particular, compounds derived from this scaffold have been reported to possess low IC50 values, indicating strong efficacy against cancer cell lines .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
1.2 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines. These compounds have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis. The mechanism involves selective inhibition of specific PI3K isoforms that play a role in inflammatory responses .
Material Science Applications
2.1 Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold exhibits exceptional photophysical properties that make it suitable for applications in material science. Compounds from this family have been identified as strategic fluorophores due to their tunable absorption and emission characteristics. For example, derivatives can be engineered to emit in different wavelengths based on substituents at the 7-position of the ring structure. This property is particularly valuable in developing fluorescent probes for biological imaging and sensing applications .
Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyrimidines
Compound | Absorption (nm) | Emission (nm) | Quantum Yield (%) | Reference |
---|---|---|---|---|
This compound | 332 | 450 | 63 | |
7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | Variable | Variable | Up to 97 |
Case Studies
3.1 Synthesis and Evaluation of New Derivatives
A recent study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives with varying substituents to evaluate their biological activity against cancer cell lines and inflammatory models. The synthesized compounds were tested for their kinase inhibition profiles, yielding several candidates with enhanced potency compared to existing drugs .
3.2 Development of Optical Sensors
Another significant application involved the use of pyrazolo[1,5-a]pyrimidines in creating optical sensors for detecting biological molecules. The tunable fluorescence properties were exploited to develop sensors capable of real-time monitoring of cellular processes .
Mechanism of Action
The mechanism of action of 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it has been studied for its potential to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to these similar compounds, 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of the chlorine atom and the ethylpropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, selective protein inhibitor, and in the treatment of various diseases. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophilic reagents. For this compound, the synthetic pathway often includes the use of β-dicarbonyl compounds or β-enaminones. These reactions yield a variety of derivatives with distinct biological properties .
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class demonstrate significant anticancer activity. For instance, studies have shown that derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .
Enzymatic Inhibition
This compound has been identified as a selective inhibitor of certain kinases involved in cancer progression. For example, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit nuclear factor kappa B (NF-κB) activation in human monocytic cells, which is a critical pathway in the inflammatory response. Compounds with IC50 values below 50 µM are considered potent inhibitors in this regard .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
7-chloro-5-pentan-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14ClN3/c1-3-8(4-2)9-7-10(12)15-11(14-9)5-6-13-15/h5-8H,3-4H2,1-2H3 |
InChI Key |
FEVYBQRHEPIDKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)Cl |
Origin of Product |
United States |
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